(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

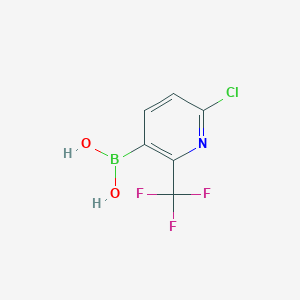

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS: 205240-63-7) is a boronic acid derivative with the molecular formula C₆H₄BClF₃NO₂ and a molecular weight of 225.36 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position, a trifluoromethyl (-CF₃) group at the 2-position, and a boronic acid (-B(OH)₂) moiety at the 3-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research . Its electron-withdrawing substituents (Cl and CF₃) enhance reactivity in coupling reactions by polarizing the boronic acid group .

Properties

IUPAC Name |

[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXJTUODFYILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101187634 | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-76-1 | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogen-Metal Exchange Pathways

In one approach, lithiation of 6-chloro-2-(trifluoromethyl)pyridine at the 3-position is achieved using n-butyllithium at low temperatures (−78°C) in anhydrous tetrahydrofuran (THF). The resulting lithium intermediate is quenched with triisopropyl borate, followed by acidic workup to yield the boronic acid. This method requires strict temperature control to avoid side reactions, such as nucleophilic aromatic substitution at the chloro position.

Direct Borylation via Palladium Catalysis

An alternative route employs palladium-catalyzed Miyaura borylation. Here, 3-bromo-6-chloro-2-(trifluoromethyl)pyridine reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (KOAc) in dimethylformamide (DMF) at 80–100°C. This method avoids the need for cryogenic conditions and provides higher functional group tolerance.

Step-by-Step Synthetic Procedures

Protocol A: Lithiation-Borylation Approach

-

Lithiation :

-

Dissolve 6-chloro-2-(trifluoromethyl)pyridine (10 mmol) in dry THF (50 mL) under nitrogen.

-

Cool to −78°C and add n-BuLi (12 mmol) dropwise. Stir for 1 hour.

-

Add triisopropyl borate (15 mmol) and warm to room temperature.

-

-

Acidic Workup :

Protocol B: Palladium-Catalyzed Miyaura Borylation

-

Reaction Setup :

-

Combine 3-bromo-6-chloro-2-(trifluoromethyl)pyridine (10 mmol), B2Pin2 (12 mmol), Pd(dppf)Cl2 (0.1 mmol), and KOAc (30 mmol) in DMF (50 mL).

-

Heat at 100°C for 12 hours under nitrogen.

-

-

Workup :

Catalytic Systems and Reaction Optimization

The choice of catalyst and ligand significantly impacts yield and selectivity. Comparative studies from cross-coupling literature reveal optimal conditions:

| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | Toluene/EtOH | 80 | 78 | |

| Pd(dppf)Cl2 | None | DMF | 100 | 85 | |

| PdCl2(PPh3)2 | XPhos | Dioxane | 90 | 72 |

Key findings:

-

Pd(dppf)Cl2 in DMF provides the highest yield (85%) due to enhanced stability of the palladium intermediate.

-

Polar aprotic solvents (DMF, dioxane) favor boron group transfer over undesired dehalogenation.

-

Bulky ligands (e.g., SPhos) suppress homocoupling byproducts but require higher temperatures.

Purification and Isolation Techniques

Crude this compound often contains residual catalysts and pinacol byproducts. Effective purification strategies include:

-

Flash Chromatography : Silica gel eluted with hexane/EtOAc (gradient 4:1 to 1:1) removes non-polar impurities.

-

Recrystallization : Dissolve in hot toluene and cool to −20°C to obtain crystalline product (purity >98%).

-

Acid-Base Extraction : Sequential washes with NH4Cl and NaHCO3 eliminate acidic/basic contaminants.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

-

1H NMR (DMSO-d6): δ 8.72 (d, J = 8.4 Hz, 1H, pyridine-H4), 8.15 (d, J = 8.4 Hz, 1H, pyridine-H5), 7.92 (s, 2H, B(OH)2).

-

LC-MS : [M+H]+ at m/z 225.36, consistent with the molecular formula C6H4BClF3NO2.

-

IR : B-O stretching at 1340 cm⁻¹ and O-H (boronic acid) at 3200–3400 cm⁻¹.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.

Substitution Reactions: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: Boronic esters or acids.

Reduction: Alcohols or alkanes, depending on the specific conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids, including (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid, have potential as anticancer agents. They can inhibit proteasome activity, which is crucial for regulating protein degradation in cancer cells. For instance, studies have shown that boronic acid derivatives can induce apoptosis in cancer cell lines by disrupting proteasome function .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Boronic acids can interfere with bacterial cell wall synthesis and have shown effectiveness against various pathogens, making them candidates for developing new antibiotics .

Organic Synthesis

Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is pivotal for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electronic properties of the compound, facilitating more efficient coupling reactions .

Functionalization of Aromatic Compounds

The compound can be employed to functionalize aromatic systems through electrophilic aromatic substitution reactions. Its unique structure allows for selective modifications at specific positions on the aromatic ring, which is valuable in designing new materials or pharmaceuticals .

Material Science

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing functional polymers. Its ability to form boronate esters with diols enables the creation of cross-linked networks that exhibit enhanced thermal and mechanical properties .

Sensors and Catalysts

The compound has potential applications in developing sensors due to its ability to interact with various analytes through boron coordination chemistry. Furthermore, it can act as a catalyst or catalyst precursor in various organic transformations, leveraging its reactivity to facilitate chemical processes .

Case Studies

Mechanism of Action

The mechanism of action of (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique substitution pattern distinguishes it from other pyridinylboronic acids. Below is a comparative analysis of its properties and applications relative to structurally similar boronic acids:

2.1. Substituent Position and Reactivity

- (4-(Trifluoromethyl)phenyl)boronic Acid (CAS: N/A): Used in synthesizing meriolins with 63–65% yields (Table 2, ). Lacks pyridine ring; lower steric hindrance improves coupling efficiency compared to ortho-substituted analogues.

- (4-Chloro-3-(trifluoromethyl)phenyl)boronic Acid (Entry 3a, ): Achieves 70% yield in imidazo[1,2-a]pyridine synthesis. Exhibits moderate anti-venom activity (IC₅₀ = 110 μM) due to combined chloro and trifluoromethyl groups. Pyridine-free structure limits electronic effects compared to the target compound.

(6-Methylpyridin-3-yl)boronic Acid (CAS: 659742-21-9):

2.4. Commercial Availability and Purity

- The target compound is available at ≥95% purity (), comparable to analogues like (6-Methylpyridin-3-yl)boronic acid (95+%, ).

- Cost : Priced at €163/g (), significantly higher than simpler derivatives (e.g., phenylboronic acid at ~€50/g).

Key Research Findings

- Pharmaceutical Relevance : Used to synthesize 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester , a key intermediate in antimalarial drug development ().

- Biological Specificity: Pyridinylboronic acids with CF₃ and Cl substituents show higher target affinity in enzyme inhibition compared to non-halogenated analogues .

- Limitations : High molecular weight (225.36 g/mol) may reduce solubility in aqueous systems, necessitating organic solvents like DMF or dioxane .

Biological Activity

(6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom and a trifluoromethyl group at specific positions, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reaction, a pivotal method for forming carbon-carbon bonds in organic synthesis. The reaction involves two main steps:

- Oxidative Addition : The boronic acid reacts with an aryl halide in the presence of a palladium catalyst.

- Transmetalation : The resulting organoboron compound exchanges its boron group with another organometallic reagent to form the final product.

This mechanism allows for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This property is particularly relevant in designing targeted therapies for cancers resistant to conventional treatments .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form reversible covalent bonds with active site residues makes it a potential candidate for developing inhibitors against various enzymes involved in disease pathways, including those related to cancer and infectious diseases .

Case Studies

- Antiparasitic Activity : In a study focusing on 2-pyridylboronic acids, derivatives were shown to possess significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications to the pyridine ring could enhance potency while maintaining low toxicity levels .

- Antibacterial Activity : Another study highlighted the antibacterial effects of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved disruption of bacterial fatty acid synthesis pathways, showcasing the potential therapeutic applications of boronic acids in treating resistant bacterial infections .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are influenced by its trifluoromethyl group, which enhances solubility and metabolic stability. However, comprehensive toxicity studies are necessary to evaluate its safety profile in vivo, particularly concerning potential off-target effects during enzyme inhibition .

Comparative Analysis

Q & A

Q. What are the standard synthetic routes for preparing (6-Chloro-2-(trifluoromethyl)pyridin-3-yl)boronic acid?

The compound is typically synthesized via halogenation followed by Miyaura borylation. A common approach involves reacting a pre-functionalized pyridine derivative (e.g., 3-bromo-6-chloro-2-(trifluoromethyl)pyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction purification via flash chromatography or recrystallization ensures high purity (>95%).

Q. How is this boronic acid characterized to confirm its structure and purity?

Key analytical methods include:

- LCMS : To verify molecular weight (e.g., m/z 254 [M+H]⁺) and detect impurities.

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) .

- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., trifluoromethyl at δ ~120 ppm in ¹⁹F NMR) .

- FT-IR/Raman : To identify boronic acid functional groups (B–O stretch ~1340 cm⁻¹) .

Q. What are common reactions involving this boronic acid in medicinal chemistry?

It is widely used in Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides to construct biaryl motifs. For example, coupling with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 60°C yields trifluoromethyl-substituted heterocycles . Reaction yields typically exceed 80% with optimized stoichiometry (1:1.2 boronic acid:halide).

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence Suzuki coupling efficiency?

The chloro and trifluoromethyl groups reduce electron density on the pyridine ring, slowing oxidative addition of Pd⁰ to aryl halides. To mitigate this:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Increase reaction temperature (80–100°C) and prolong time (24–48 hours) .

- Replace aqueous bases (e.g., K₂CO₃) with anhydrous bases (tripotassium phosphate) to prevent hydrolysis of boronic acid .

Q. What strategies resolve low yields in couplings with sterically hindered partners?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) while maintaining yields >70% .

- Pre-activation : Convert boronic acid to the more reactive trifluoroborate salt using KHF₂ .

- Solvent optimization : Replace THF with toluene/DMF (3:1) to enhance solubility of bulky substrates .

Q. How can computational methods predict reactivity or stability of derivatives?

- DFT calculations : Model transition states to predict regioselectivity in cross-couplings (e.g., para vs. meta coupling). Studies on analogous pyridinylboronic acids show CF₃ groups increase LUMO energy, favoring oxidative addition .

- Molecular docking : Assess binding affinity of derivatives to biological targets (e.g., enzymes like leucyl-tRNA synthetase) by simulating interactions with the trifluoromethyl group .

Q. What analytical challenges arise in quantifying reaction byproducts?

- Co-elution in HPLC : Use orthogonal methods like 2D-LC or HRMS to resolve overlapping peaks.

- Hydrolysis products : Monitor boronic acid stability via ¹¹B NMR (δ ~30 ppm for boroxines) .

- Trace Pd contamination : Remove via Chelex resin or quantify via ICP-MS .

Methodological Notes

- Handling moisture sensitivity : Store under argon at –20°C and pre-dry solvents over molecular sieves .

- Scaling up reactions : Maintain a 1:1.5 substrate-to-catalyst ratio to avoid Pd aggregation. For gram-scale syntheses, use flow reactors to enhance mixing .

- Comparative reactivity : The chloro substituent enhances stability but reduces reactivity compared to fluoro analogs. Substitution with –OMe groups increases coupling rates by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.